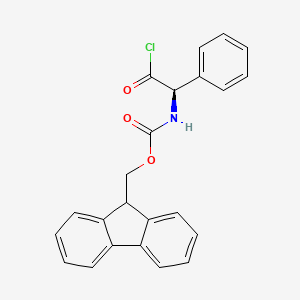
Fmoc-D-Phg-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Phg-Cl: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) derivatives. It is specifically a derivative of D-phenylglycine, which is an amino acid. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phg-Cl typically involves the reaction of D-phenylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is carried out under basic conditions, often using a base such as sodium bicarbonate or pyridine in a solvent like dioxane or dichloromethane . The reaction proceeds through the nucleophilic attack of the amine group of D-phenylglycine on the carbonyl carbon of Fmoc-Cl, resulting in the formation of this compound and the release of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of ultrasonication has been reported to enhance the reaction rate and yield . Additionally, the reaction can be carried out in a two-phase solvent system to facilitate the separation of the product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-D-Phg-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: this compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Phg-Cl is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine functionality of amino acids . This allows for the stepwise assembly of peptides on a solid support.
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as potential drug candidates or as tools for studying protein-protein interactions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Mécanisme D'action
The mechanism of action of Fmoc-D-Phg-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the coupling reactions. It is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective deprotection of the amine group without affecting other functional groups in the peptide .
Comparaison Avec Des Composés Similaires
Fmoc-L-phenylglycine (Fmoc-L-Phg-Cl): Similar to Fmoc-D-Phg-Cl but derived from the L-isomer of phenylglycine.
Fmoc-L-α-phenylglycine (Fmoc-L-α-Phg-Cl): Another derivative of phenylglycine with similar properties.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) which can impart different biological activities compared to its L-isomer counterparts . This stereochemistry can be crucial in the synthesis of peptides that require specific chiral centers for their biological function .
Propriétés
Formule moléculaire |
C23H18ClNO3 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |
Clé InChI |
OOKPLZJDPAOXFM-OAQYLSRUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


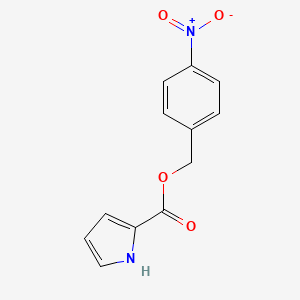

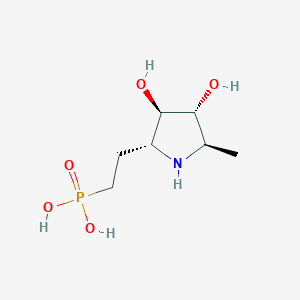


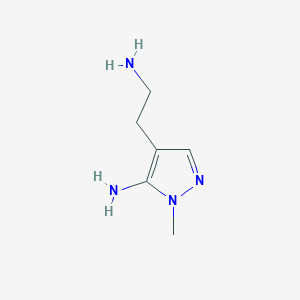
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)


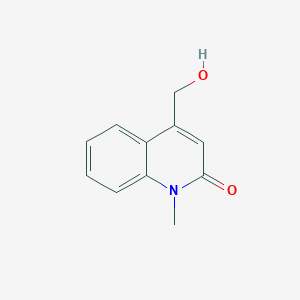
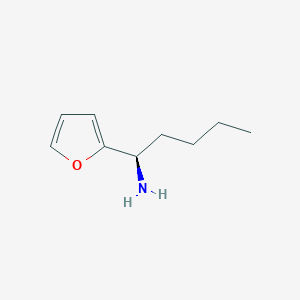
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
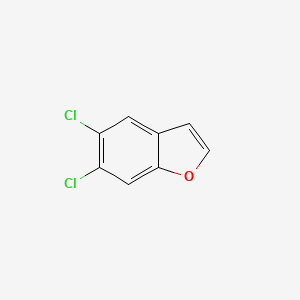
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
